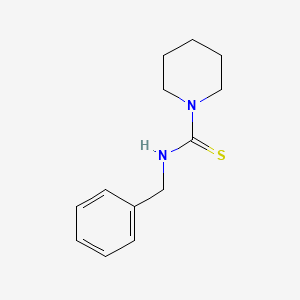![molecular formula C13H17NO2S B5873420 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)
1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine, also known as DCTP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DCTP is a thiazolidine derivative that has shown promising results in various studies, particularly in the field of neuroscience.
作用機序
The mechanism of action of 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine is not fully understood. However, studies have shown that this compound can modulate the activity of various enzymes and receptors in the brain. This compound has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. This compound has also been shown to activate the Nrf2-ARE pathway, a cellular defense mechanism that protects against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to reduce inflammation and oxidative stress in the brain. These effects make this compound a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. This compound has also been shown to be non-toxic and well-tolerated in animal studies. However, this compound has limitations in terms of its solubility. This compound is insoluble in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine. One area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the molecular targets of this compound in the brain. Understanding the mechanism of action of this compound can lead to the development of more effective treatments for neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising compound for scientific research, particularly in the field of neuroscience. This compound has shown neuroprotective, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in human health.
合成法
The synthesis of 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form 2,4-dimethoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with pyrrolidine to produce this compound. The synthesis of this compound has been optimized to yield high purity and yield.
科学的研究の応用
1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine has shown potential in various scientific research applications, particularly in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can improve cognitive function. This compound has also been shown to have anti-inflammatory and antioxidant properties. These properties make this compound a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2,4-dimethoxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-15-10-5-6-11(12(9-10)16-2)13(17)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCKLMWNWWJTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=S)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
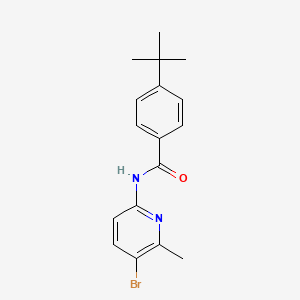
![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)
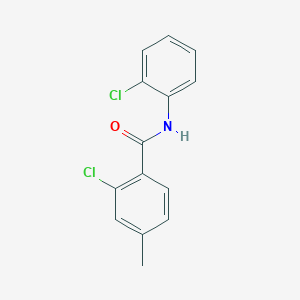
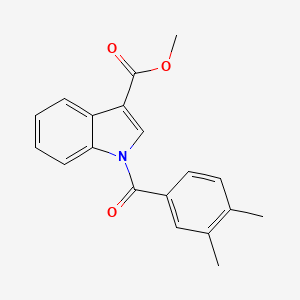
![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)


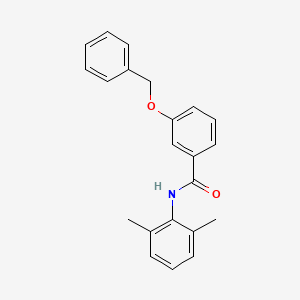
![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)


